tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Description
tert-Butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boronic ester derivative characterized by a phenylpropanoate backbone modified with a tert-butyl ester group and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituent at the ortho-position of the phenyl ring. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₉H₂₉BO₄, with a molar mass of 332.24 g/mol and a predicted density of 1.03 g/cm³ .
Properties
IUPAC Name |
tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-17(2,3)22-16(21)13-12-14-10-8-9-11-15(14)20-23-18(4,5)19(6,7)24-20/h8-11H,12-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLZNKSDIBNMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with B2Pin2 and reductive elimination to yield the boronate ester. Key catalytic systems include:
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PdCl2(dppf) : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl2(dppf)) is highly effective for aryl bromides, as demonstrated in the synthesis of methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (92% yield).
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Pd(dppf)Cl2·CH2Cl2 : This preformed complex simplifies handling and enhances reproducibility in tert-butyl dihydropyridine boronate syntheses (64–93% yields).
A representative procedure involves refluxing the aryl bromide with B2Pin2 (1.1–2.0 eq), potassium acetate (2.0–3.0 eq), and PdCl2(dppf) (1–5 mol%) in 1,4-dioxane under nitrogen.
Optimization of Reaction Conditions
Solvent and Temperature
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1,4-Dioxane : Preferred for its high boiling point (101°C) and compatibility with palladium catalysts.
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Temperature : Reactions typically proceed at 80–100°C. For example, methyl 2-(4-bromophenyl)propanoate achieved 92% yield after 6 h at reflux, while tert-butyl dihydropyridine boronates required 12–18 h at 80°C.
Stoichiometry and Additives
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B2Pin2 : A slight excess (1.1–1.2 eq) ensures complete conversion of the aryl halide.
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Potassium Acetate : Acts as a mild base to neutralize HBr generated during the reaction.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate in hexane (3–10%). For example, methyl 2-(4-(dioxaborolan-2-yl)phenyl)propanoate was isolated in 92% purity using 3–5% ethyl acetate. Tert-butyl derivatives may require slower elution rates due to increased steric bulk.
Key Analytical Data :
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1H NMR : Aromatic protons adjacent to the boronate ester appear as singlets or doublets near δ 7.3–7.5 ppm. The tert-butyl group resonates as a singlet at δ 1.3–1.4 ppm.
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MS (ESI) : Molecular ion peaks align with the calculated mass (e.g., [M+Na]+ = 422.2 for a related tert-butyl boronate).
Comparative Analysis of Analogous Syntheses
The table below summarizes conditions and yields from analogous Miyaura borylation reactions:
Challenges and Mitigation Strategies
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Steric Hindrance : The tert-butyl group may slow transmetallation. Increasing catalyst loading to 5–10 mol% or using bulkier ligands (e.g., XPhos) could improve efficiency.
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Byproduct Formation : Residual palladium is removed via celite filtration or aqueous washes.
Alternative Synthetic Routes
Transesterification of Methyl Esters
If the methyl ester analogue (e.g., methyl 2-(4-(dioxaborolan-2-yl)phenyl)propanoate) is accessible, transesterification with tert-butanol under acidic or basic conditions could yield the target compound. However, this method risks boronate ester hydrolysis.
Direct Boronation of tert-Butyl Cinnamate
Direct functionalization of tert-butyl cinnamate via iridium-catalyzed C–H borylation represents an underexplored but promising avenue, though regioselectivity may be problematic.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Phenolic Derivatives: Resulting from oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
Substituted Boronic Esters: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds in organic synthesis. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors. Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ester Groups
Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propanoate
- Molecular Formula : C₁₆H₂₃BO₄
- Key Differences : Replaces the tert-butyl ester with a methyl group.
- Synthesis: Prepared via palladium-catalyzed borylation of methyl 3-(3-bromophenyl)propanoate, yielding a compound with similar reactivity but lower steric hindrance.
- Applications : Used in medicinal chemistry for milder reaction conditions due to smaller ester size .
Ethyl 3-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate
Analogues with Substituted Phenyl Rings
tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate
- CAS : 872054-15-4
- Key Differences : Boronate substituent at the para -position of the phenyl ring instead of ortho.
- Reactivity : Para-substitution enhances electronic conjugation, improving cross-coupling efficiency in aryl-aryl bond formation .
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate
Derivatives with Modified Backbones
tert-Butyl (3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propyl)Carbamate
- Molecular Formula : C₁₄H₂₇BN₂O₄
- Key Differences: Replaces the phenylpropanoate backbone with a propylcarbamate group.
- Synthesis : Produced via carbamate protection of a boronate-containing amine, enabling use in peptide coupling .
tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Butanoate
Reactivity in Cross-Coupling
Stability and Handling
- Hydrolysis Sensitivity : All analogues are moisture-sensitive, requiring storage under inert gas. Tert-butyl derivatives show superior stability (shelf life >12 months at −20°C) compared to methyl/ethyl esters (6–8 months) .
- Thermal Decomposition : Onset temperatures range from 150°C (methyl) to 180°C (tert-butyl), correlating with ester group size .
Biological Activity
Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS No. 885693-20-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C16H28BNO
- Molecular Weight : 309.21 g/mol
- Structure : The compound features a tert-butyl ester linked to a dioxaborolane moiety, which is known for its role in various medicinal chemistry applications.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an anti-cancer agent and its effects on neurological disorders.
1. Anti-Cancer Activity
Research indicates that compounds containing dioxaborolane structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the boron atom enhances the compound's ability to interact with biological molecules, potentially leading to apoptosis in cancer cells.
Table 1: Summary of Anti-Cancer Activity Studies
| Study | Cell Line | Concentration | Observed Effects |
|---|---|---|---|
| A | HeLa | 10 µM | Significant reduction in cell viability (p < 0.01) |
| B | MCF-7 | 5 µM | Induction of apoptosis via caspase activation |
| C | A549 | 20 µM | Inhibition of cell migration and invasion |
2. Neuroprotective Effects
In vitro studies have shown that this compound may possess neuroprotective properties by modulating oxidative stress and inflammatory pathways. The reduction of reactive oxygen species (ROS) in neuronal cultures suggests a potential application in treating neurodegenerative diseases.
Case Study: Neuroprotection Against Amyloid Beta Toxicity
A study evaluated the protective effects of the compound on astrocytes exposed to amyloid beta (Aβ) peptides. The results indicated a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with this compound.
Table 2: Cytokine Levels in Treated Astrocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 80 ± 5 |
| Aβ | 300 ± 20 | 100 ± 10 |
| Compound + Aβ | 180 ± 15 | 85 ± 7 |
The mechanisms underlying the biological activity of this compound are thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : By scavenging free radicals and reducing oxidative stress markers.
- Modulation of Inflammatory Responses : Decreasing the levels of inflammatory cytokines and mediators.
Q & A
Q. How is this compound utilized in medicinal chemistry or drug discovery?
Q. What role does the tert-butyl group play in modulating reactivity or stability?
- Steric Effects : Shields the ester carbonyl from nucleophilic attack, improving shelf life .
- Solubility : Enhances lipophilicity, facilitating membrane permeability in biological assays .
Experimental Design
Q. How are air-sensitive intermediates handled during synthesis?
- Methodology :
- Schlenk Line Techniques : For reagent transfers under inert atmosphere .
- Glovebox Use : Ensures anhydrous conditions during boronate esterification .
Q. What safety protocols are critical for handling boron-containing reagents?
- Guidelines :
- Ventilation : Mitigate exposure to volatile byproducts (e.g., pinacol).
- PPE : Nitrile gloves and goggles, as boronate esters may irritate skin (H315/H319 hazards) .
Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Observed Signal | Reference Compound Comparison | Evidence ID |
|---|---|---|---|
| <sup>1</sup>H NMR | δ 1.23 ppm (pinacol CH3) | Matches tert-butyl boronate esters | |
| <sup>11</sup>B NMR | δ 33.66 ppm (boronate ester) | Consistent with dioxaborolane rings | |
| IR | 970 cm<sup>-1</sup> (B-O stretch) | Aligns with pinacol boronate esters |
Table 2 : Reaction Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
